2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole is a complex organic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-methylphenyl undecyl bromide.
Nucleophilic Substitution: The bromide is then reacted with 1H-benzimidazole under basic conditions to form the desired product.
Purification: The crude product is purified using column chromatography or recrystallization techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for mixing and temperature control can enhance the efficiency of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions
2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the benzylic position.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide or other strong bases.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alkanes or alcohols.
Substitution: Various substituted benzimidazole derivatives.
Wissenschaftliche Forschungsanwendungen
2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antimicrobial agent.
Medicine: Investigated for its anticancer properties.
Industry: Utilized in the development of new materials and coatings.
Wirkmechanismus
The mechanism of action of 2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, disrupting their normal function. This interaction can lead to the inhibition of cell growth in cancer cells or the destruction of bacterial cell walls.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-[11-(4-chlorophenyl)undecyl]-1H-benzimidazole
- 2-[11-(4-fluorophenyl)undecyl]-1H-benzimidazole
- 2-[11-(4-nitrophenyl)undecyl]-1H-benzimidazole
Uniqueness
2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylphenyl group enhances its lipophilicity, making it more effective in penetrating cell membranes.
Eigenschaften
Molekularformel |
C25H34N2 |
---|---|
Molekulargewicht |
362.5 g/mol |
IUPAC-Name |
2-[11-(4-methylphenyl)undecyl]-1H-benzimidazole |
InChI |
InChI=1S/C25H34N2/c1-21-17-19-22(20-18-21)13-9-7-5-3-2-4-6-8-10-16-25-26-23-14-11-12-15-24(23)27-25/h11-12,14-15,17-20H,2-10,13,16H2,1H3,(H,26,27) |
InChI-Schlüssel |
LGSJFUPWBADYCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CCCCCCCCCCCC2=NC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.